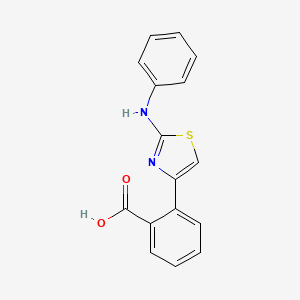

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (ATBC) is a synthetic compound belonging to the family of benzene carboxylic acids. It is a white, crystalline solid with a molecular weight of 230.3 g/mol and a melting point of 132-134°C. ATBC is used in organic synthesis and in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

科学的研究の応用

Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of various heterocyclic compounds. For instance, Cremonesi et al. (2004) reported the synthesis of imidazo[5,1-b]thiazoles and spiro-β-lactams using mesoionic compounds or ketenes derived from N-acyl-thiazolidine-2-carboxylic acids, which are structurally related to 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid (Cremonesi, Croce, & Rosa, 2004).

Potential Antibacterial and Antifungal Agents : Narayana et al. (2006) synthesized new derivatives of this compound and found them to possess promising antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).

Antimicrobial Studies : Patel and Agravat (2009) synthesized pyridine derivatives using 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, showing considerable antibacterial activity (Patel & Agravat, 2009).

Synthesis of Azo Pigments and Intermediates : Law et al. (1993) discussed the synthesis of anilide couplers from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, which is related to the structure of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid. These anilides are used in synthesizing photoreceptor-grade azo pigments (Law, Tarnawskyj, & Bailey, 1993).

Anticancer Agents : Nofal et al. (2014) reported the synthesis of benzimidazole–thiazole derivatives from compounds structurally similar to 2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid, showing promising anticancer activity against various cancer cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

作用機序

Mode of Action

It is known that many thiazole derivatives interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, and the specific pathways they affect can vary widely

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its elimination from the body .

Result of Action

As mentioned earlier, many thiazole derivatives can cause DNA double-strand breaks and cell death , but it’s unclear if this compound has the same effects

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly influence the action of a compound

特性

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(20)13-9-5-4-8-12(13)14-10-21-16(18-14)17-11-6-2-1-3-7-11/h1-10H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFLUNVZMMDQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377605 |

Source

|

| Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Anilino-1,3-thiazol-4-yl)benzene-carboxylic acid | |

CAS RN |

303150-09-6 |

Source

|

| Record name | 2-(2-anilino-1,3-thiazol-4-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

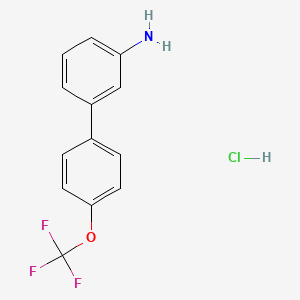

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1349995.png)

![4-(3,4-Dihydropyrido[4,3-b]-1,6-naphthyridin-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1350008.png)